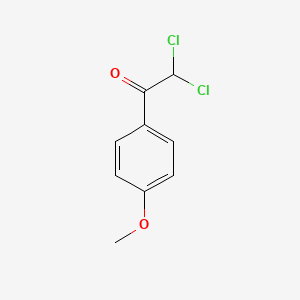
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C9H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds as follows:
Formation of the intermediate: 4-methoxybenzaldehyde reacts with chloroform in the presence of sodium hydroxide to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanol.
Dehydrochlorination: The intermediate undergoes dehydrochlorination to yield Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-.
Industrial Production Methods
In industrial settings, the production of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products like 2-azido-1-(4-methoxyphenyl)ethanone or 2-thiocyanato-1-(4-methoxyphenyl)ethanone.
Reduction: 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: 2,2-dichloro-1-(4-methoxyphenyl)acetic acid.
Applications De Recherche Scientifique
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(4-hydroxyphenyl)-ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
2,2-Dichloro-1-(4-methylphenyl)-ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its biological activity.
Propriétés
Numéro CAS |
29003-60-9 |
|---|---|
Formule moléculaire |
C9H8Cl2O2 |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
Clé InChI |
YXWSUMDQCTYAOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















